molecular formula C10H18ClNO4S B2754042 Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2309444-93-5

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2754042
CAS No.: 2309444-93-5
M. Wt: 283.77
InChI Key: WURQWFKYFDQAAC-UHFFFAOYSA-N
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Description

Methyl 8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic compound characterized by a sulfur atom in the sulfone (dioxo-thia) configuration and a methyl ester group. Its spiro[4.5]decane framework combines a six-membered ring (containing nitrogen and sulfur) fused to a five-membered ring via a shared carbon atom. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications .

Properties

IUPAC Name

methyl 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S.ClH/c1-15-9(12)8-6-10(7-11-8)2-4-16(13,14)5-3-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURQWFKYFDQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCS(=O)(=O)CC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves several steps. One common method includes the annulation of cyclopentane and four-membered rings using readily available starting materials. The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Spirocyclic Analogues
Compound Name Heteroatoms/Functional Groups Spiro Ring System Key Features CAS Number Reference
Methyl 8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride S=O (sulfone), N, COOCH₃ [4.5] Sulfone group enhances electrophilicity 2248344-54-7*
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride O (ether), N [4.5] Ether oxygen; less electron-withdrawing 1417633-09-0
5-Thia-8-azaspiro[3.6]decane hydrochloride S, N [3.6] Smaller spiro system; no sulfone group 1909316-33-1
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride O (ether), N, COOCH₃ [4.5] Ether oxygen instead of sulfone 2155855-02-8

*Presumed CAS based on .

Key Observations :

  • Ring size variations (e.g., [3.6] vs. [4.5] systems) influence conformational flexibility and steric interactions, impacting binding affinity in biological systems .

Functional Group Modifications

  • The methyl ester in the target compound can be hydrolyzed to a carboxylic acid for further derivatization, a strategy common in prodrug design. In contrast, ether-containing analogues (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) are less reactive toward hydrolysis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 1,4-Dioxa-8-azaspiro[4.5]decane HCl 5-Thia-8-azaspiro[3.6]decane HCl
Molecular Weight (g/mol) 225.74 (C₈H₁₆ClNO₂S) 179.65 (C₇H₁₄ClNO₂) 193.74 (C₈H₁₆ClNS)
Solubility High (hydrochloride salt) Moderate Moderate
LogP (Predicted) ~0.5 (polar due to sulfone) ~1.2 ~1.8
Stability Stable under acidic conditions Sensitive to oxidation Stable

Notes:

  • The sulfone group reduces lipophilicity (LogP) compared to non-polar analogues, favoring aqueous solubility .
  • Hydrochloride salts universally improve solubility but may limit blood-brain barrier penetration in drug design .

Analytical Characterization

  • NMR : reports ¹H/¹³C NMR shifts for 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (δ 8.86 ppm for NH₃⁺, δ 104.6 ppm for spiro carbon), providing a benchmark for comparing sulfone-induced deshielding in the target compound .
  • Elemental Analysis : Deviations in nitrogen content (e.g., 7.14% found vs. 7.80% calculated in ) highlight the importance of purity assessments, especially for hydrochloride salts .
  • X-ray Crystallography : Programs like SHELXL () and ORTEP-3 () enable precise determination of spiro ring puckering, critical for understanding conformational preferences .

Biological Activity

Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate; hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈ClN₂O₆S
  • Molecular Weight : 358.82 g/mol
  • CAS Number : 2248344-54-7

The spirocyclic structure contributes to its potential interactions with biological targets, particularly in the central nervous system.

Biological Activity

Research indicates that Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane exhibits several biological activities:

  • Receptor Binding Affinity :
    • The compound has been studied for its binding affinity to sigma receptors, particularly σ1 and σ2 receptors. In vitro studies show that derivatives of this compound can selectively bind to these receptors, which are implicated in various neurological disorders .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may possess antitumor properties. For instance, a related compound demonstrated significant accumulation in tumor tissues during PET imaging studies, indicating potential for targeted cancer therapies .
  • Neuroprotective Effects :
    • The sigma receptor modulation suggests possible neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and depression. Compounds with similar structures have shown promise in enhancing cognitive functions and reducing neuroinflammation .

Synthesis

The synthesis of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as N-benzylacrylamides.
  • Reagents : Copper-catalyzed reactions are often employed to facilitate the formation of the spirocyclic structure.
  • Final Product Isolation : The product is purified using standard chromatographic techniques to yield high-purity samples suitable for biological testing.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Sigma Receptor Binding : A study evaluated various derivatives of the compound for their sigma receptor binding affinities. Results indicated that certain modifications significantly enhanced binding affinity, making them suitable candidates for further development as therapeutic agents .
  • Antitumor Efficacy in Xenograft Models : In vivo studies using mouse xenograft models demonstrated that compounds based on this structure could inhibit tumor growth effectively, suggesting a mechanism involving sigma receptor modulation .

Data Table: Biological Activity Overview

Activity TypeObservationsReference
Sigma Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM)
Antitumor ActivitySignificant accumulation in tumor tissues
Neuroprotective EffectsPotential enhancement of cognitive functions

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
CyclizationTHF, Et₃N, 72h, RT~60–70
EsterificationMethyl chloride, DCM, 0°C~80

How can structural ambiguities in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Advanced Research Question
Contradictions between NMR data (e.g., unexpected splitting patterns) and crystallographic results may arise due to dynamic ring puckering or proton exchange. Methodological approaches include:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement () and ORTEP-3 for visualization ().
  • Conformational Analysis : Apply Cremer-Pople puckering coordinates () to quantify spiro-ring distortions.
  • Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational flexibility.

Q. Example Workflow :

Collect high-resolution crystallographic data (Cu-Kα radiation, 100K).

Refine using SHELXL with TWIN/BASF commands for potential twinning ().

Compare experimental puckering parameters with DFT-optimized structures (e.g., Gaussian 16).

What advanced strategies are used to study the reactivity of the spiro-thiaza moiety in organic transformations?

Advanced Research Question
The sulfone (8,8-dioxo) group and spirocyclic nitrogen influence reactivity. Key methodologies include:

  • Oxidation/Reduction Studies : Monitor sulfone stability under strong oxidizing agents (e.g., mCPBA) using LC-MS ().
  • Nucleophilic Substitution : React with Grignard reagents to probe steric effects at the spiro center (analogous to ).
  • Kinetic Isotope Effects (KIEs) : Quantify C–S bond cleavage rates via deuterium labeling.

Q. Critical Data Interpretation :

  • Unexpected side products (e.g., ring-opened derivatives) may indicate strain in the spiro system.
  • Compare Hammett σ values for substituents on the aromatic ring (if present) to predict electronic effects.

How can RP-HPLC methods be optimized for quantifying this compound in biological matrices?

Basic Research Question
Method development should address hydrophilicity from the sulfone and carboxylate groups:

  • Column Selection : Use C18 Chromolith columns () for high retention efficiency.
  • Mobile Phase : Acetonitrile/0.1% formic acid (95:5 to 70:30 gradient) to balance resolution and peak symmetry.
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and stability under light/temperature (as in ).

Q. Example Chromatographic Parameters :

ParameterValue
Flow Rate1.0 mL/min
λ Detection254 nm
Retention Time~8.2 min

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question
Common issues include disorder in the spiro system and twinning:

  • Disorder Modeling : Split atoms (e.g., sulfur or methyl groups) with restrained isotropic displacement parameters ().
  • Twinning Detection : Use PLATON’s ROTAX tool () to identify twin laws (e.g., 180° rotation about the c-axis).
  • Hydrogen Bonding : Assign using SHELXL’s DFIX command, particularly for N–H···Cl interactions ().

Case Study :
In a related spiro compound (), twinning was resolved with a BASF factor of 0.35, yielding R1 = 0.042.

How can computational models predict the conformational stability of the spirocyclic core?

Advanced Research Question
Molecular mechanics (MMFF94) and DFT (B3LYP/6-311+G(d,p)) are used to:

  • Map Energy Landscapes : Identify low-energy puckered states ().
  • Simulate Solvent Effects : Compare gas-phase and PCM (Polarizable Continuum Model) geometries.
  • Validate Against Experiment : Overlay computed and X-ray structures in Mercury (CCDC).

Key Finding :
For analogous compounds, the spiro nitrogen adopts a chair-like conformation, minimizing torsional strain ().

What strategies mitigate contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from impurity profiles or assay conditions:

  • Impurity Profiling : Use LC-HRMS () to identify byproducts (e.g., des-methyl analogs).
  • Assay Standardization : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to account for efflux differences.
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from heterogeneous studies.

Example :
Inconsistent IC50 values in kinase assays may reflect varying ATP concentrations (adjust to 1 mM ATP for uniformity).

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